molecular formula C23H26N4OS B2531937 2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1185170-29-9

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2531937
CAS No.: 1185170-29-9
M. Wt: 406.55
InChI Key: AZPCUIFPIUTDRE-UHFFFAOYSA-N
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Description

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-17-8-10-19(11-9-17)24-20(28)16-29-22-21(18-6-4-3-5-7-18)25-23(26-22)12-14-27(2)15-13-23/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPCUIFPIUTDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene and 4-methylphenyl acetamide. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several acetamide derivatives, differing primarily in substituent groups. Key comparisons include:

Compound Core Structure Substituents Reported Activity
2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide (Target) 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Methyl, 3-phenyl; N-(4-methylphenyl)acetamide Not explicitly reported
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Ethyl, 3-(4-chlorophenyl); N-(2,3-dimethylphenyl)acetamide Anti-inflammatory (inferred)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple acetamide 2-Aminophenyl sulfanyl; N-(4-methoxyphenyl) Antimicrobial
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-thioacetamide Variable aryl/heteroaryl groups Anti-exudative (vs. diclofenac)

Key Observations :

  • Substituent Impact on Activity: The 1,4,8-triazaspiro core in the target compound and its analog may enhance steric bulk and binding affinity compared to simpler acetamides (e.g., ). Chlorine or methyl groups on aromatic rings (e.g., 4-chlorophenyl in vs.
  • Biological Activity Trends : Triazole-thioacetamide derivatives (e.g., ) show anti-exudative effects comparable to diclofenac sodium, suggesting the target compound’s spirocyclic structure could amplify such activity. In contrast, the antimicrobial activity of highlights the role of electron-donating groups (e.g., methoxy) in directing biological targeting.
Physicochemical and Pharmacokinetic Comparisons
  • Molecular Weight and Solubility : The target compound (MW ≈ 423.5 g/mol, estimated) is heavier than simpler analogs like (MW ≈ 316.4 g/mol), likely reducing aqueous solubility but improving membrane permeability.
  • Metabolic Stability : The 8-methyl group in the target compound may resist oxidative metabolism compared to the 8-ethyl group in , which could enhance bioavailability.

Biological Activity

The compound 2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide (CAS Number: 1189706-95-3) belongs to a class of spirocyclic compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by:

  • Molecular Formula : C23H26N4O2S
  • Molecular Weight : 422.5 g/mol

The unique spirocyclic framework contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer , anti-inflammatory , and antimicrobial activities. The following sections summarize the biological activities associated with this compound.

Anticancer Activity

Research has shown that spirocyclic compounds can effectively target various cancer cell lines. For instance:

  • Cytotoxicity : Preliminary studies suggest that this compound exhibits notable cytotoxic effects against leukemia cell lines such as K562, HL60, and U937. The mechanism of action may involve the induction of apoptosis and interference with cellular signaling pathways.
Cell Line IC50 (µM) Reference
K56212.5
HL6015.0
U93710.0

The proposed mechanisms include:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : By disrupting the cell cycle, it prevents cancer cells from dividing and growing.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Triazaspiro Compounds : A study demonstrated that triazaspiro derivatives showed significant activity against myocardial infarction models by inhibiting mitochondrial permeability transition pores (mPTP), which are crucial in cardiac cell death during reperfusion injury . This suggests potential cardiovascular protective effects for similar compounds.
  • Antitumor Activity in Animal Models : In vivo studies involving animal models have shown that spirocyclic compounds can reduce tumor size significantly when administered in controlled doses . The specific pathways targeted include those involved in angiogenesis and metastasis.

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